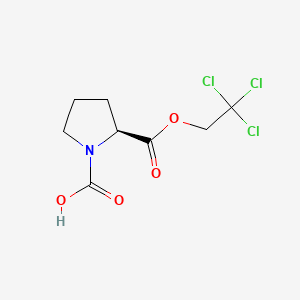

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid

Beschreibung

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trichloroethoxycarbonyl group

Eigenschaften

Molekularformel |

C8H10Cl3NO4 |

|---|---|

Molekulargewicht |

290.5 g/mol |

IUPAC-Name |

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid |

InChI |

InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-6(13)5-2-1-3-12(5)7(14)15/h5H,1-4H2,(H,14,15)/t5-/m0/s1 |

InChI-Schlüssel |

BSPWLSYOCMPUSC-YFKPBYRVSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |

Kanonische SMILES |

C1CC(N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-2-(2,2,2-Trichlorethoxycarbonyl)pyrrolidin-1-carbonsäure beinhaltet typischerweise die Reaktion von Pyrrolidinderivaten mit Trichlorethoxycarbonylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit des Produkts zu erzielen.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von (2S)-2-(2,2,2-Trichlorethoxycarbonyl)pyrrolidin-1-carbonsäure kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten. Der Einsatz von automatisierten Systemen und Echtzeitüberwachung kann dazu beitragen, die gewünschten Reaktionsbedingungen aufrechtzuerhalten und Verunreinigungen zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(2S)-2-(2,2,2-Trichlorethoxycarbonyl)pyrrolidin-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können je nach den verwendeten Reagenzien zur Bildung von Alkoholen oder Aminen führen.

Substitution: Die Trichlorethoxycarbonylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Alkohole und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2S)-2-(2,2,2-Trichlorethoxycarbonyl)pyrrolidin-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trichlorethoxycarbonylgruppe kann als Schutzgruppe fungieren und selektive Reaktionen an anderen Stellen des Moleküls ermöglichen. Der Pyrrolidinring kann mit biologischen Zielstrukturen interagieren und deren Aktivität und Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The pyrrolidine ring can interact with biological targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(Methoxymethyl)pyrrolidin-2-carbonsäure: Diese Verbindung hat eine ähnliche Pyrrolidinringstruktur, aber unterschiedliche Substituenten.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(Methoxymethyl)pyrrolidin-2-carbonsäure: Eine weitere ähnliche Verbindung mit unterschiedlicher Stereochemie und Substituenten.

Einzigartigkeit

(2S)-2-(2,2,2-Trichlorethoxycarbonyl)pyrrolidin-1-carbonsäure ist durch das Vorhandensein der Trichlorethoxycarbonylgruppe einzigartig, die ihr spezifische Reaktivität und Eigenschaften verleiht. Dies macht sie wertvoll in Anwendungen, bei denen selektive Reaktionen und spezifische Wechselwirkungen erforderlich sind.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.